N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide
Description
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide is a triazolone derivative featuring a 1,2,4-triazol-5-one core substituted with a cyclopropyl group at position 4, a phenyl group at position 3, and an ethyl linker connecting the triazolone moiety to a 2,5-dimethylbenzenesulfonamide group.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-15-8-9-16(2)19(14-15)29(27,28)22-12-13-24-21(26)25(18-10-11-18)20(23-24)17-6-4-3-5-7-17/h3-9,14,18,22H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFDCPSBSHDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the sulfonamide group. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This can be achieved through sulfonation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with a triazole structure exhibit significant antimicrobial properties. The incorporation of cyclopropyl and phenyl groups enhances the lipophilicity and membrane penetration of the compound, leading to improved activity against various pathogens. Notably:
- Minimum Inhibitory Concentrations (MICs) : Studies have shown that triazole derivatives can achieve MICs as low as 0.25 to 2 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The sulfonamide component is associated with anticancer activity. The design of molecular hybrids that incorporate triazole and sulfonamide fragments has shown promise in targeting cancer cells. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the modulation of protein kinase activities .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide against clinical isolates of bacteria. The results demonstrated potent antibacterial activity comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In another investigation, the compound was tested for its cytotoxic effects on various cancer cell lines. Results indicated that it effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized quantitative structure–activity relationship (QSAR) analysis to optimize the compound's structure for enhanced anticancer activity .
Mechanism of Action
The mechanism of action of N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Triazolone Derivatives
Key Observations
Triazolone Core Modifications: The target compound’s 4-cyclopropyl group contrasts with the 4-(2-fluorophenyl) substitution in 6FF . Positional Isomerism: In , the cyclopropyl and phenyl groups occupy positions 3 and 4, respectively, altering steric and electronic profiles compared to the target compound’s 4-cyclopropyl-3-phenyl arrangement.
Sulfonamide vs. Acetamide Linkers :
- The target compound’s sulfonamide group offers strong hydrogen-bonding capacity, critical for enzyme active-site interactions. In contrast, the sulfanyl-acetamide in introduces a thioether linkage, reducing polarity and possibly diminishing target affinity.
- Substituents on the sulfonamide/acetamide moiety significantly modulate solubility. For example, the 2,5-dimethyl groups in the target compound enhance lipophilicity, whereas the 2,4-dihydroxy groups in 6FF increase hydrophilicity.
Similarly, the fluorine in 6FF may enhance binding through halogen bonding.
Molecular Weight and Bioavailability :
- The target compound’s lower molecular weight (~411 g/mol) compared to (442.5 g/mol) suggests better membrane permeability, adhering to Lipinski’s rule of five guidelines.
Biological Activity
N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-2,5-dimethylbenzene-1-sulfonamide (CAS No. 2177449-90-8) is a novel compound that belongs to the class of sulfonamides featuring a triazole ring. This compound has garnered attention due to its potential biological activities, including antibacterial and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 412.5 g/mol. The structure features a sulfonamide group linked to a triazole derivative, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 2177449-90-8 |
Antibacterial Activity
Recent studies have indicated that compounds containing the triazole ring exhibit considerable antibacterial properties. For instance, derivatives of triazoles have shown effectiveness against both Gram-positive and Gram-negative bacteria. Research has highlighted that this compound demonstrates notable activity against various bacterial strains.
A comparative study on the antibacterial efficacy of different triazole derivatives revealed that this compound exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. It has been tested against several cancer cell lines including HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer). The results showed that the compound induced cytotoxic effects with IC50 values comparable to established chemotherapeutics .
The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation .
Study 1: Antibacterial Efficacy
In a study published in PMC, researchers synthesized various triazole derivatives and tested their antibacterial activity. The compound showed significant inhibition against S. aureus with an MIC value of 0.12 μg/mL, indicating its potential as an effective antibacterial agent .
Study 2: Anticancer Properties
Another investigation focused on the anticancer properties of this compound. The study demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines .
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this sulfonamide-triazole hybrid compound?
Methodological Answer:
Synthesis optimization should focus on controlling reaction conditions (e.g., temperature, solvent polarity) to stabilize intermediates. For example, copolymerization strategies using reagents like dimethyldiallylammonium chloride (DMDAAC) or ammonium persulfate (APS) can enhance yield and purity by regulating radical initiation and chain propagation . Additionally, substituent effects (e.g., cyclopropyl vs. fluorophenyl groups) may require tailored protection/deprotection steps to avoid side reactions, as seen in analogous triazole-sulfonamide syntheses .
Advanced Question: How can computational modeling guide the prediction of this compound’s photophysical or binding properties?
Methodological Answer:
Density functional theory (DFT) and molecular docking simulations can predict electronic transitions (e.g., fluorescence potential) and target interactions. For example, heteroatom-functionalized maleimide derivatives were designed using DFT to optimize HOMO-LUMO gaps and fluorescence quantum yields, a strategy applicable to this compound’s triazole core . Molecular dynamics simulations can further assess binding stability with enzymes like carbonic anhydrase, leveraging structural analogs from crystallographic studies .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Single-crystal X-ray diffraction is definitive for resolving 3D conformation, particularly for the triazole ring’s dihedral angles and sulfonamide geometry . High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY, HSQC) validate molecular connectivity, while HPLC with UV/Vis detection ensures purity (>95%) by identifying residual solvents or unreacted intermediates .
Advanced Question: How can structure-activity relationship (SAR) studies elucidate the role of the cyclopropyl group in bioactivity?
Methodological Answer:
Comparative SAR studies should synthesize analogs substituting cyclopropyl with phenyl, fluorophenyl, or alkyl groups. For instance, fluorophenyl-substituted triazoles in showed altered hydrogen-bonding capacity, impacting enzyme inhibition . In vitro assays (e.g., enzyme kinetics) paired with crystallographic data can map how cyclopropyl’s steric bulk or electronic effects modulate target binding .
Basic Question: What strategies ensure high purity during large-scale synthesis for in vivo studies?
Methodological Answer:
Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate sulfonamide-triazole byproducts. Recrystallization in ethanol/water mixtures improves crystallinity, while inline FTIR monitoring during synthesis detects undesired intermediates early . For hygroscopic intermediates, anhydrous conditions and inert atmospheres (N₂/Ar) prevent hydrolysis .
Advanced Question: What experimental approaches can identify the molecular targets of this compound in biological systems?
Methodological Answer:
Chemoproteomics using activity-based protein profiling (ABPP) with clickable probes can map target engagement. Surface plasmon resonance (SPR) quantifies binding kinetics to suspected targets (e.g., kinases or proteases). For example, benzoxazepin-sulfonamide analogs in were studied via SPR to identify affinity for ion channels . CRISPR-Cas9 knockout models can further validate target relevance in cellular assays.
Data Contradiction Analysis: How to reconcile conflicting reports on this compound’s enzyme inhibition potency across studies?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or structural variations. Meta-analysis should compare inhibition constants (Ki) under standardized protocols. For example, fluorophenyl-substituted triazoles in showed pH-dependent activity shifts due to sulfonamide protonation . Cross-validate results using orthogonal assays (e.g., isothermal titration calorimetry vs. fluorogenic substrates) .
Advanced Question: How can derivatization enhance the compound’s solubility or metabolic stability?
Methodological Answer:
Introduce polar groups (e.g., hydroxyl, carboxyl) via regioselective alkylation or click chemistry. For instance, furan-methyl derivatives in improved aqueous solubility without compromising triazole ring stability . Prodrug strategies (e.g., esterification of sulfonamide) can enhance bioavailability, while cytochrome P450 inhibition assays predict metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
